molecular formula C9H8Cl3NO2S B2930889 2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide CAS No. 90348-88-2

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide

Cat. No. B2930889
CAS RN: 90348-88-2
M. Wt: 300.58
InChI Key: GCSFYBGIXNQMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide is a chemical compound with the molecular formula C9H8Cl3NO2S and a molecular weight of 300.58 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenesulfonamide core with three chlorine atoms and a prop-2-enyl group attached . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Synthesis and Chemical Applications

Sulfonamide compounds are central to novel synthetic pathways and material science applications. For example, the synthesis of novel sulfonamide derivatives has been shown to yield compounds with significant inhibitory activity against various human carbonic anhydrase isozymes, which are of interest for anticancer activity (B. Żołnowska et al., 2018). Similarly, sulfonamide-functionalized phthalocyanines have been explored for their solubility, stability, and catalytic properties, showcasing the versatility of sulfonamides in designing molecules with tailored electronic and physical properties (Umit Işci et al., 2014).

Biological and Medicinal Chemistry

In the realm of medicinal chemistry, sulfonamides have been pivotal in developing inhibitors targeting carbonic anhydrases, a strategy employed in designing new anticancer and antimicrobial agents. Notable work includes the creation of dibenzensulfonamides with pronounced anticancer effects, inducing apoptosis and autophagy pathways, and inhibiting carbonic anhydrase isozymes involved in tumor growth and metastasis (H. Gul et al., 2018). Another study highlighted the design and synthesis of sulfonamides incorporating triazine moieties as effective inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes, showcasing the utility of sulfonamides in crafting molecules with potential therapeutic applications (V. Garaj et al., 2005).

Mechanism of Action

While the specific mechanism of action for 2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide is not provided, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

properties

IUPAC Name

2,4,5-trichloro-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2S/c1-2-3-13-16(14,15)9-5-7(11)6(10)4-8(9)12/h2,4-5,13H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSFYBGIXNQMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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